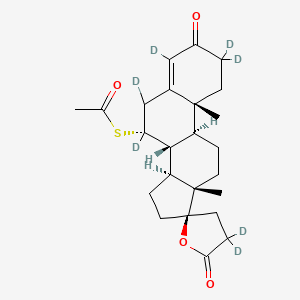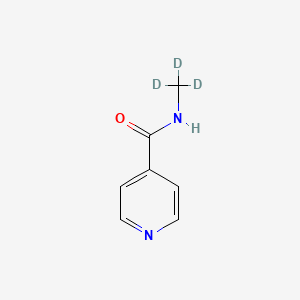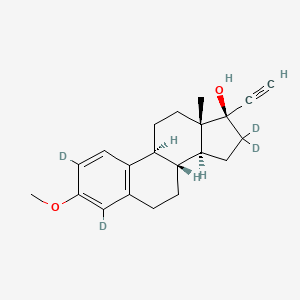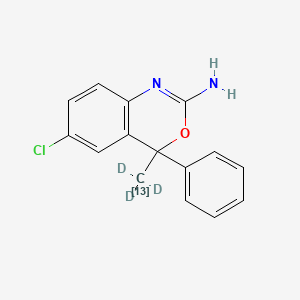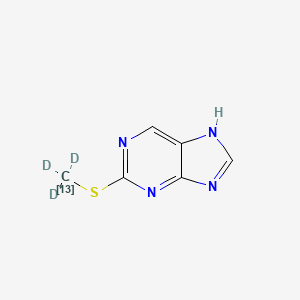
2-Methylthiopurine-13C, d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiopurine-13C, d3 is a compound that is labeled with stable isotopes of carbon-13 and deuterium. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound is a derivative of 2-Methylthiopurine, which is known for its applications in various biochemical studies .
Preparation Methods
The synthesis of 2-Methylthiopurine-13C, d3 involves the incorporation of carbon-13 and deuterium into the 2-Methylthiopurine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methylthiopurine-13C, d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methylthiopurine-13C, d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is used in drug development to study the pharmacokinetics and pharmacodynamics of new drugs.
Industry: It is used in the development of new materials and in quality control processes
Mechanism of Action
The mechanism of action of 2-Methylthiopurine-13C, d3 involves its incorporation into biochemical pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
2-Methylthiopurine-13C, d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Methylthiopurine: The non-labeled version of the compound.
6-Methylthiopurine: A similar compound with a different position of the methyl group.
2-Thiopurine: A compound with a similar structure but without the methyl group.
The stable isotope labeling of this compound makes it particularly valuable for detailed biochemical studies and applications .
Properties
Molecular Formula |
C6H6N4S |
|---|---|
Molecular Weight |
170.22 g/mol |
IUPAC Name |
2-(trideuterio(113C)methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |
InChI Key |
GEVCSRLIETZLTD-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])SC1=NC=C2C(=N1)N=CN2 |
Canonical SMILES |
CSC1=NC=C2C(=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


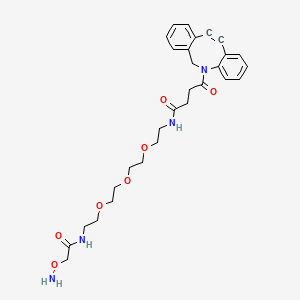


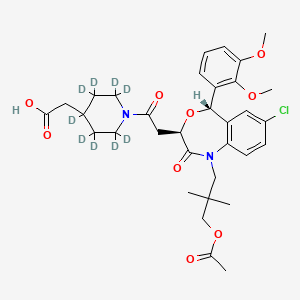
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
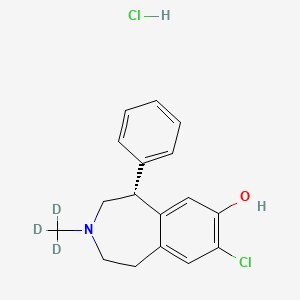
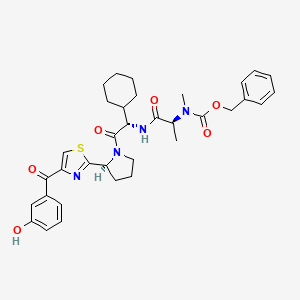
![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)


